Enhanced Tumor-Associated CA Isoform Inhibition
The incorporation of the 4-(2-aminoethyl) substituent into benzenesulfonamide scaffolds, as exemplified by the series to which N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide belongs, yields nanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII. In the reference series, compounds bearing the 4-(2-aminoethyl)benzenesulfonamide core achieved K_I values as low as 5.9 nM against hCA IX and 4.0 nM against hCA XII, compared to 24–50 nM for clinically used sulfonamide CA inhibitors such as acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), and dichlorophenamide (DCP) [1]. This represents a 4- to 12.5-fold improvement in potency attributable to the aminoethyl substitution pattern.
| Evidence Dimension | Inhibitory constant (K_I) against hCA IX and hCA XII |
|---|---|
| Target Compound Data | K_I ≈ 5.9–10.7 nM (hCA IX), 4.0–4.3 nM (hCA XII) for most potent N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides |
| Comparator Or Baseline | Clinically used CAIs: AAZ, MZA, EZA, DCP, IND (K_I = 24–50 nM against hCA IX) |
| Quantified Difference | 4–12.5-fold lower K_I (stronger inhibition) |
| Conditions | Stopped-flow CO₂ hydrase assay, human recombinant CA isoforms I, II, IX, XII |
Why This Matters
The aminoethyl-cyanobenzene sulfonamide scaffold provides a structural basis for achieving potency against tumor-associated CA isoforms that exceeds clinically benchmarked sulfonamides, making it a critical starting point for anticancer CA inhibitor development.
- [1] Sławiński J, et al. Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2014 Sep 12;84:59-67. View Source
